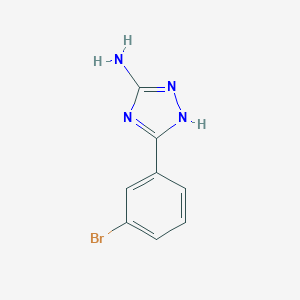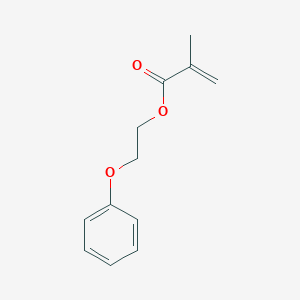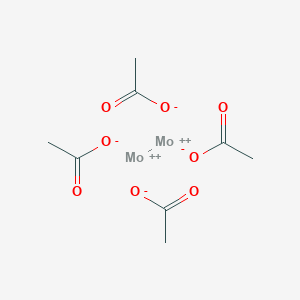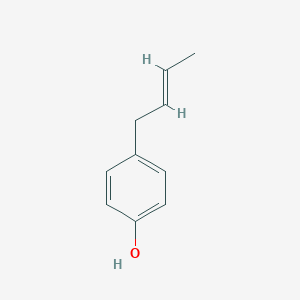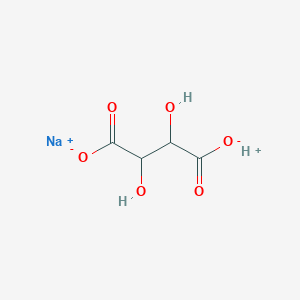
(R-(R*,R*))-Tartaric acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium tartrate, also known as disodium tartrate, is a salt derived from tartaric acid. It is commonly used as an emulsifier and a binding agent in food products such as jellies, margarine, and sausage casings. As a food additive, it is recognized by the E number E335 . Sodium tartrate is also a common primary standard for Karl Fischer titration, a technique used to determine water content in various substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium tartrate can be synthesized through the neutralization of tartaric acid with sodium hydroxide. The reaction is as follows:
C4H6O6+2NaOH→Na2C4H4O6+2H2O
This reaction involves mixing tartaric acid with sodium hydroxide in an aqueous solution, followed by crystallization to obtain sodium tartrate.
Industrial Production Methods: In industrial settings, sodium tartrate is often produced as a byproduct of wine manufacturing. The tartaric acid present in grape juice reacts with sodium carbonate or sodium hydroxide during the wine-making process, leading to the formation of sodium tartrate .
Chemical Reactions Analysis
Types of Reactions: Sodium tartrate undergoes various chemical reactions, including:
Oxidation: Sodium tartrate can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to form tartaric acid.
Substitution: Sodium tartrate can participate in substitution reactions where the sodium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions with other salts or acids can lead to the substitution of sodium ions.
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: Tartaric acid.
Substitution: Various tartrate salts depending on the substituting cation.
Scientific Research Applications
Sodium tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a standard in titration methods and as a reagent in various chemical reactions.
Biology: Sodium tartrate is used in buffer solutions for molecular biology and cell culture applications.
Medicine: It acts as an emulsifier and pH control agent in pharmaceutical formulations.
Industry: Sodium tartrate is used in the food industry as an emulsifier and stabilizer.
Mechanism of Action
Sodium tartrate exerts its effects primarily through its ability to act as an emulsifier and pH control agent. It stabilizes emulsions by reducing the surface tension between immiscible liquids. In pH control, sodium tartrate helps maintain the desired pH level in various formulations .
Comparison with Similar Compounds
Potassium sodium tartrate (Rochelle salt): A double salt of tartaric acid with similar properties and uses.
Monosodium tartrate: Another salt of tartaric acid with different solubility and stability characteristics.
Uniqueness: Sodium tartrate is unique in its ability to capture a precise amount of water in its crystal structure, making it an excellent primary standard for Karl Fischer titration. Its solubility in water and insolubility in ethanol also distinguish it from other tartrate salts .
Properties
| Sodium tartrate is a white, crystalline powder, used as an emulsifier and a binding agent. It can be used in jellies, cheeses, sausage casings and any foods which contain fats or oils. | |
CAS No. |
14475-11-7 |
Molecular Formula |
C4H6NaO6 |
Molecular Weight |
173.08 g/mol |
IUPAC Name |
disodium;2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.Na/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/t1-,2-;/m1./s1 |
InChI Key |
GHQFLMULNSGOAR-ZVGUSBNCSA-N |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+] |
Isomeric SMILES |
[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[Na] |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O.[Na] |
| 14475-11-7 | |
physical_description |
Liquid Transparent, colourless crystals Dihydrate: White solid; [Merck Index] Colorless odorless solid; [JECFA] White crystals with no odor to a slight tartaric odor; [Mallinckrodt Baker MSDS] |
solubility |
Soluble in cold water 1 gram is insoluble in 3 ml of water. Insoluble in ethanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


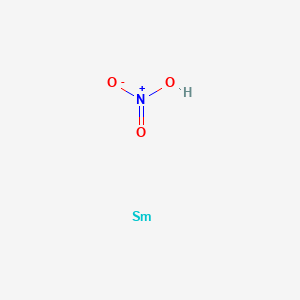
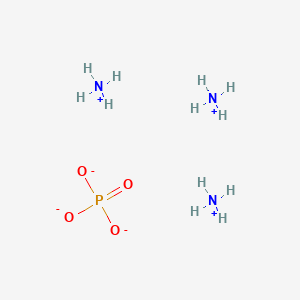

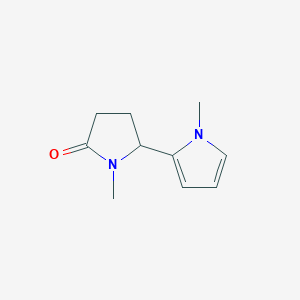
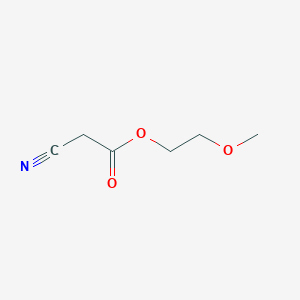
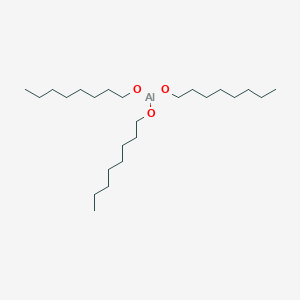
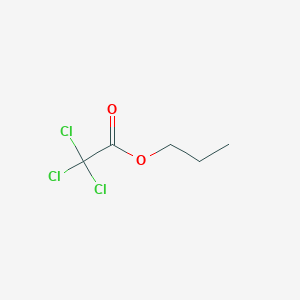
![5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B83144.png)
